Z-Ala-Beta-Naphthyl ester

Thermolysin Metalloprotease Substrate Specificity

Z-Ala-β-naphthyl ester (Z-Ala-βNA) is the P1-optimized chromogenic substrate for thermolysin (EC 3.4.21.65) assays, preferred over Z-Phe or Z-Gly analogs per established L-Ala > L-Tyr > L-Phe substrate specificity hierarchies. It also provides a kinetic advantage in carboxylesterase systems, exhibiting slower hydrolysis than α-naphthyl isomers to extend assay linear range in high-throughput screening. Supplied with ≥98% purity; validate Z-group compatibility for your enzyme system.

Molecular Formula C21H19NO4
Molecular Weight 349.39
CAS No. 60894-49-7
Cat. No. B612923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Beta-Naphthyl ester
CAS60894-49-7
Molecular FormulaC21H19NO4
Molecular Weight349.39
Structural Identifiers
SMILESCC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-Beta-Naphthyl Ester (CAS 60894-49-7): Synthetic Protease Substrate for Assay Development


Z-Ala-Beta-Naphthyl ester (Z-Ala-βNA ester; CAS 60894-49-7) is a synthetic chromogenic substrate with the molecular formula C₂₁H₁₉NO₄ and a molecular weight of 349.4 g/mol [1]. This compound consists of an N-terminal benzyloxycarbonyl (Z) protecting group, an L-alanine core, and a β-naphthyl ester leaving group, which upon enzymatic hydrolysis releases β-naphthol—a chromophore detectable at 328 nm or via coupling with diazonium salts for colorimetric readout [2]. As a member of the β-naphthyl ester substrate family, it serves as a research tool for detecting, characterizing, and quantifying protease activities in biochemical assays, enzyme kinetics studies, and inhibitor screening workflows [2].

Why Generic Substitution of Z-Ala-Beta-Naphthyl Ester (CAS 60894-49-7) Is Not Recommended for Protease Assays


Protease substrates containing different amino acid residues at the P1 position cannot be substituted interchangeably without compromising assay validity. The substrate specificity of serine proteases, metalloproteinases, and cysteine proteases is governed by the side chain chemistry of the P1 amino acid, which dictates both binding affinity (Km) and catalytic turnover (kcat) [1]. For instance, thermolysin-family proteases exhibit a distinct preference hierarchy for small synthetic ester substrates in the decreasing order: L-Ala > L-Tyr > L-Phe > Gly > L-Leu > L-Trp > L-Val > L-Lys > L-Pro on the carboxyl side of the scissile bond [2]. Substituting Z-Ala-β-naphthyl ester with a Z-Phe or Z-Gly analog in a thermolysin or related protease assay would therefore yield altered kinetic parameters and potentially misleading activity measurements. Furthermore, the selection between β-naphthyl and α-naphthyl isomers significantly impacts hydrolysis rates by mammalian carboxylesterases [3], underscoring the necessity of matching the substrate to the specific enzyme system under investigation.

Quantitative Evidence for Differentiated Performance of Z-Ala-Beta-Naphthyl Ester (CAS 60894-49-7)


Thermolysin Substrate Preference: L-Ala Esters Outperform L-Phe, L-Leu, and L-Val Analogs

Thermolysin (EC 3.4.21.65) exhibits a clearly defined substrate preference hierarchy for small synthetic ester substrates. Quantitative analysis of relative hydrolysis rates across amino acid residues demonstrates that L-Ala ranks first in the preference order, establishing the alanine-containing substrate as the optimal choice for maximizing assay sensitivity when working with thermolysin or related metalloproteases [1].

Thermolysin Metalloprotease Substrate Specificity

β-Naphthyl Ester Isomer Stability Advantage Over α-Naphthyl Analogs in Carboxylesterase Assays

Comparative analysis of α-naphthol and β-naphthol ester hydrolysis by mammalian liver carboxylesterases demonstrates a trade-off between reaction rate and substrate stability. α-Naphthyl esters are cleaved more rapidly than the corresponding β-naphthol isomers by mammalian liver esterases [1]. However, the selection of the β-naphthyl ester isomer is warranted when assay conditions require extended incubation periods or when the enzyme system exhibits exceptionally high turnover rates that would cause α-naphthyl substrates to be depleted prematurely or produce signal saturation [1].

Carboxylesterase Substrate Stability Isomer Differentiation

β-Naphthyl Ester Chromogenic Detection Compatibility with Diazonium Coupling

β-Naphthyl esters, including the Z-Ala derivative, are well-established substrates for colorimetric protease assays utilizing diazonium salt coupling [1]. The enzymatic hydrolysis of the ester bond liberates β-naphthol, which reacts with diazonium salts (e.g., Fast Blue B, Fast Garnet GBC) to produce stable, intensely colored azo dyes suitable for quantitative spectrophotometric measurement and qualitative zymography [2]. This detection modality provides a practical alternative to p-nitroanilide (pNA) substrates, offering distinct spectral properties and coupling chemistry that may be advantageous in multiplexed assays or when minimizing interference from other chromogenic substrates is required [3].

Colorimetric Assay Zymography Protease Detection

Recommended Applications for Z-Ala-Beta-Naphthyl Ester (CAS 60894-49-7)


Thermolysin and Metalloprotease Activity Assays Requiring P1-Optimized Substrate Sensitivity

Z-Ala-β-naphthyl ester is the P1-optimized choice for measuring thermolysin (EC 3.4.21.65) activity in kinetic assays and inhibitor screening. Based on the documented substrate preference hierarchy where L-Ala esters rank highest among small synthetic ester substrates [1], this compound maximizes hydrolytic activity in thermolysin-based systems. Researchers should validate that the Z-protecting group does not alter the enzyme's P1 recognition relative to unprotected ester substrates, as the BRENDA preference ranking is reported for the carboxyl-side residue without explicit specification of N-terminal protection status [1].

Carboxylesterase Assays Requiring Extended Linear Kinetic Range

When designing carboxylesterase assays with human, rat, or mouse liver microsomes, Z-Ala-β-naphthyl ester provides a kinetic advantage over α-naphthyl isomer substrates by exhibiting slower hydrolysis rates [1]. This reduced cleavage velocity extends the linear range of the assay, preventing premature substrate depletion and signal saturation when working with high-activity enzyme preparations or during extended incubation periods. This property is particularly valuable in comparative enzymology studies and high-throughput screening formats where consistent signal development over time is essential for data reliability [1].

Colorimetric Protease Zymography with Diazonium Salt Detection

Z-Ala-β-naphthyl ester is suitable for zymographic detection of protease activities using established diazonium salt coupling protocols [1]. The enzymatic release of β-naphthol enables visualization of protease bands or zones of activity following electrophoretic separation or in tissue sections [2]. This methodology is particularly applicable to chymotrypsin, trypsin, plasmin, thrombin, and urokinase detection, though users should confirm activity with their specific protease of interest, as substrate-enzyme compatibility varies [1].

Protease Substrate Specificity Profiling and Structure-Activity Relationship Studies

Z-Ala-β-naphthyl ester serves as a reference substrate in comparative enzymology studies designed to map protease substrate specificity. By systematically comparing the hydrolysis of Z-Ala-β-naphthyl ester against analogous substrates bearing different P1 amino acids (e.g., Z-Phe-β-naphthyl ester, Z-Leu-β-naphthyl ester), researchers can characterize the S1 subsite preferences of uncharacterized or engineered proteases. The thermolysin preference ranking provides a benchmark against which novel metalloprotease specificities may be calibrated [1].

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